molecular formula C20H18BrClN4OS B11560960 2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Cat. No.: B11560960
M. Wt: 477.8 g/mol
InChI Key: SIGOXSPLLUARLG-FOKLQQMPSA-N
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Description

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of bromophenyl, chloromethyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Bromophenyl Methyl Sulfide: This step involves the reaction of 4-bromobenzyl chloride with sodium sulfide to form 4-bromobenzyl sulfide.

    Synthesis of the Pyrazole Derivative: The pyrazole ring is synthesized by reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the bromophenyl methyl sulfide with the pyrazole derivative in the presence of acetic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be utilized in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Materials Science: The electronic properties of the compound can influence the behavior of materials in which it is incorporated.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-IODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of both bromophenyl and pyrazolyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18BrClN4OS

Molecular Weight

477.8 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]acetamide

InChI

InChI=1S/C20H18BrClN4OS/c1-14-18(20(22)26(25-14)17-5-3-2-4-6-17)11-23-24-19(27)13-28-12-15-7-9-16(21)10-8-15/h2-11H,12-13H2,1H3,(H,24,27)/b23-11+

InChI Key

SIGOXSPLLUARLG-FOKLQQMPSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)CSCC2=CC=C(C=C2)Br)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)CSCC2=CC=C(C=C2)Br)Cl)C3=CC=CC=C3

Origin of Product

United States

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